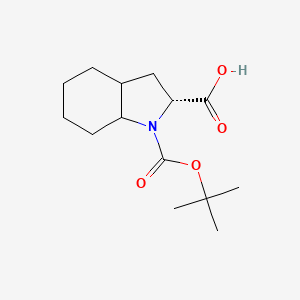

(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

説明

Background and Significance of (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid

The development and characterization of this compound emerged from the broader research into constrained amino acid analogues that could provide enhanced stereochemical control in peptide synthesis. This compound belongs to the family of octahydroindole-2-carboxylic acid derivatives, which are recognized as proline analogues with restricted conformational flexibility. The significance of this particular stereoisomer lies in its ability to induce specific three-dimensional arrangements in peptide chains, thereby influencing biological activity and molecular recognition processes.

The bicyclic structure of octahydroindole-2-carboxylic acid derivatives provides substantial conformational constraints compared to their monocyclic counterparts. Research has demonstrated that these constraints can dramatically influence the stereochemical outcome of chemical reactions occurring at the alpha-carbon position. The (2R) configuration specifically refers to the absolute stereochemistry at the second carbon of the indole ring system, which determines the spatial arrangement of substituents and affects the compound's interaction with biological targets.

The tert-Butoxycarbonyl protecting group serves multiple critical functions in synthetic applications. This protective moiety shields the amino nitrogen from unwanted side reactions while maintaining compatibility with standard peptide coupling conditions. The stability of the tert-Butoxycarbonyl group under basic conditions, combined with its facile removal under acidic conditions, makes it an ideal choice for multistep synthetic sequences. Research has shown that compounds bearing this protective group can undergo selective alkylation reactions with excellent stereochemical control.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1217525-04-6 | |

| Molecular Formula | C₁₄H₂₃NO₄ | |

| Molecular Weight | 269.34 g/mol | |

| Purity (Commercial) | >97% | |

| Storage Temperature | 2-8°C |

The pharmaceutical significance of this compound extends beyond its role as a synthetic intermediate. The structural properties of this compound enable it to mimic certain neurotransmitter characteristics, making it valuable in the development of drugs targeting neurological disorders. The rigid bicyclic framework can serve as a scaffold for designing molecules with specific receptor binding properties, while the carboxylic acid functionality provides sites for further chemical modification.

Chemical Classification and Nomenclature

This compound is systematically classified as a protected bicyclic amino acid derivative within the broader category of heterocyclic carboxylic acids. The compound's International Union of Pure and Applied Chemistry name fully describes its structural features: the (2R) designation indicates the absolute configuration at the second carbon, the tert-butoxycarbonyl group represents the nitrogen-protecting functionality, octahydro specifies the fully saturated indole ring system, and the carboxylic acid moiety defines the primary functional group.

The stereochemical nomenclature of this compound requires careful consideration of the multiple chiral centers present in the molecule. The (2R) configuration specifically refers to the stereochemistry at the carbon bearing the carboxylic acid group, following the Cahn-Ingold-Prelog priority rules. Additional stereochemical descriptors may be employed to fully define the three-dimensional arrangement of all substituents, particularly when discussing synthetic routes that can produce multiple stereoisomers.

Alternative nomenclature systems have been employed in the literature to describe this compound and its related derivatives. The designation "Boc-D-octahydroindole-2-carboxylic acid" frequently appears in commercial sources, where "Boc" represents the tert-butoxycarbonyl protecting group abbreviation, and "D" indicates the (R) configuration according to amino acid stereochemical conventions. However, the complete systematic name provides unambiguous structural identification and is preferred in formal chemical documentation.

The compound exhibits multiple synonymous designations across different chemical databases and commercial suppliers. PubChem databases list several alternative names including "1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester,(2R)-" and "(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid". These variations reflect different approaches to systematic nomenclature while maintaining chemical accuracy.

| Nomenclature System | Designation | Application |

|---|---|---|

| International Union of Pure and Applied Chemistry | This compound | Systematic identification |

| Chemical Abstracts Service | 1H-Indole-1,2-dicarboxylic acid, octahydro-, 1-(1,1-dimethylethyl) ester,(2R)- | Database indexing |

| Commercial/Trade | Boc-D-octahydroindole-2-carboxylic acid | Commercial suppliers |

| Structural | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-octahydroindole-2-carboxylic acid | Detailed structural description |

The classification of this compound within broader chemical taxonomies places it among protected amino acids and heterocyclic carboxylic acids. The presence of the nitrogen-containing indole ring system qualifies it as a heterocyclic compound, while the carboxylic acid functionality and amino nitrogen (albeit protected) identify it as an amino acid derivative. The octahydro prefix indicates complete saturation of the aromatic indole system, resulting in a bicyclic aliphatic structure with enhanced conformational rigidity compared to the parent indole.

Objectives and Scope of Research

The primary research objectives surrounding this compound encompass multiple interconnected areas of investigation, each contributing to a comprehensive understanding of this compound's synthetic utility and potential applications. Contemporary research efforts focus on elucidating optimal synthetic methodologies for accessing this stereoisomer with high enantiomeric purity, developing efficient protocols for its incorporation into complex peptide sequences, and exploring its potential as a building block for pharmaceutical compound development.

Synthetic methodology research represents a cornerstone of current investigations into this compound. Scientists are actively pursuing improved routes for the stereoselective synthesis of the (2R) configuration, as traditional methods often produce mixtures of stereoisomers that require laborious separation procedures. Patent literature describes various approaches to achieving stereocontrol during the synthesis, including the use of chiral auxiliaries and asymmetric catalysis. These studies aim to develop scalable processes that can deliver the compound in high yield and excellent stereochemical purity for commercial applications.

The scope of peptide synthesis research involving this compound extends to investigating its influence on peptide conformation and biological activity. Researchers are examining how the incorporation of this constrained amino acid analogue affects the secondary structure of peptides, particularly in the formation of beta-turns and other rigid conformational motifs. These studies seek to establish structure-activity relationships that can guide the rational design of peptide-based therapeutics with enhanced potency and selectivity.

Drug development research objectives center on exploiting the unique structural features of this compound for creating novel pharmaceutical entities. The rigid bicyclic framework provides an excellent scaffold for designing molecules that can interact specifically with biological targets, particularly in the central nervous system where conformational constraints can enhance receptor selectivity. Current investigations explore the compound's potential in developing treatments for neurological disorders, leveraging its structural similarity to neurotransmitter molecules while providing enhanced stability and selectivity.

| Research Area | Specific Objectives | Expected Outcomes |

|---|---|---|

| Synthetic Methodology | Develop stereoselective synthesis routes | High-yield, scalable processes |

| Peptide Incorporation | Understand conformational effects | Enhanced peptide stability and activity |

| Drug Development | Design neurologically active compounds | Novel therapeutic candidates |

| Mechanistic Studies | Elucidate reaction pathways | Improved synthetic strategies |

| Analytical Methods | Develop characterization techniques | Better quality control protocols |

Mechanistic research objectives focus on understanding the fundamental chemical behavior of this compound in various reaction environments. Studies investigate the stereochemical outcomes of alkylation reactions at the alpha-carbon position, seeking to understand how the rigid bicyclic structure influences reaction selectivity. These investigations provide crucial insights for developing new synthetic transformations that can access previously inaccessible structural motifs.

The scope of analytical research encompasses the development of robust methods for characterizing and quantifying this compound in various matrices. Researchers are working to establish reliable protocols for determining enantiomeric purity, monitoring reaction progress, and ensuring product quality in manufacturing settings. These analytical developments are essential for supporting both research applications and potential commercial production of the compound and its derivatives.

特性

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9?,10?,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJYGQHOQQDGQZ-VQXHTEKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCCCC2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CC2C1CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30719294 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217525-04-6 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30719294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as octahydroindole and tert-butyl chloroformate.

Reaction Steps:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Strong nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Alcohols or other reduced forms of the carboxylic acid.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In organic synthesis, (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.

Biology

The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists or antagonists. Its structural features allow it to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is a precursor in the synthesis of pharmaceutical agents. It is involved in the development of drugs for treating conditions such as neurological disorders and cancer.

Industry

The compound finds applications in the production of fine chemicals and advanced materials. Its use in industrial processes often involves large-scale synthesis and purification techniques.

作用機序

The mechanism by which (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The Boc group provides steric protection, allowing selective reactions at other functional sites.

類似化合物との比較

Structural Analogues with Boc Protection

The Boc-protected bicyclic and monocyclic derivatives share functional similarities but differ in ring size, stereochemistry, and conformational constraints:

Key Observations :

Parent Compound Without Boc Protection

The unprotected parent compound, (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (CAS: 145513-91-3), has a molecular weight of 169.22 g/mol (C₉H₁₅NO₂) and lacks the Boc group. Key differences include:

生物活性

(2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid, with the CAS number 1217525-04-6, is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its role as an inhibitor of HIV integrase, a crucial enzyme in the life cycle of HIV.

- Molecular Formula : C₁₄H₂₃NO₄

- Molecular Weight : 269.34 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Sealed in dry conditions at 2-8°C

Biological Activity Overview

The primary biological activity of this compound is linked to its structural similarity to indole derivatives known for their antiviral properties, particularly against HIV. Research indicates that compounds containing the indole core can effectively inhibit the strand transfer activity of HIV integrase.

The mechanism by which this compound exerts its biological effects involves:

- Chelation with Mg²⁺ Ions : The indole nucleus and the carboxyl group chelate two magnesium ions within the active site of integrase, which is essential for its enzymatic function.

- Binding Interactions : The compound's structure allows it to engage in π–π stacking interactions with viral DNA, enhancing its inhibitory effects.

Inhibitory Activity Against HIV Integrase

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid, including this compound, show promising inhibitory activity against HIV integrase:

| Compound | IC₅₀ Value (μM) | Notes |

|---|---|---|

| Parent Compound | 32.37 | Initial inhibitory effect observed. |

| Optimized Derivative 17a | 3.11 | Significant improvement in activity through structural modifications. |

| Compound 20a | 0.13 | Enhanced interaction due to C3 long branch; close to positive control RAL (0.06 μM). |

Structural Optimization

Further optimization of the compound's structure has led to enhanced biological activity:

- C3 Substitutions : Introducing longer hydrophobic chains at the C3 position significantly improved binding affinity and inhibitory potency.

- Halogenated Anilines : Modifications at the C6 position with halogenated anilines resulted in better π–π stacking interactions with viral DNA, further increasing the effectiveness against integrase.

Q & A

Q. What are the recommended synthetic routes for (2R)-1-(tert-Butoxycarbonyl)octahydro-1H-indole-2-carboxylic acid?

Methodology :

- Boc Protection : Start with (2R)-octahydro-1H-indole-2-carboxylic acid. React with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., sodium bicarbonate) to introduce the tert-butoxycarbonyl (Boc) protecting group .

- Reflux Conditions : Optimize coupling reactions using acetic acid as a solvent under reflux (3–5 hours) for cyclization or condensation steps .

- Purification : Recrystallize from dimethylformamide (DMF)/acetic acid mixtures to achieve >95% purity .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiopurity using chiral HPLC .

Q. How should this compound be stored to maintain stability?

Methodology :

- Solid State : Store as a powder at -20°C for up to 3 years in airtight, light-resistant containers .

- Solution Form : Dissolve in anhydrous DMSO or ethanol and store at -80°C for 1 year to prevent hydrolysis .

- Handling : Use nitrogen or argon atmospheres during weighing to avoid moisture absorption .

Safety : Wear P95 respirators, nitrile gloves, and chemical-resistant lab coats due to potential respiratory and skin irritation hazards .

Q. What analytical techniques are critical for structural characterization?

Methodology :

- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement. The bicyclic indole structure adopts an envelope conformation, with key torsional angles (e.g., 120.5° for carboxyl group orientation) .

- NMR Spectroscopy : Assign stereochemistry using - and -NMR. The Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm .

- Mass Spectrometry : Confirm molecular weight (269.34 g/mol) via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for high chiral purity?

Methodology :

- Chiral Starters : Use (2R,3aS,7aS)-configured intermediates to preserve stereochemistry during Boc protection .

- Kinetic Resolution : Employ lipases or chiral catalysts in asymmetric reactions to minimize racemization .

- Analytical Validation : Use circular dichroism (CD) or polarimetry to verify enantiomeric excess (ee > 99%) .

Data Contradictions : Some protocols report racemization at elevated temperatures (>40°C). Mitigate by maintaining reactions below 25°C .

Q. What challenges arise in crystallographic refinement of this compound?

Methodology :

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve overlapping electron densities in the bicyclic core .

- SHELX Workflow :

Q. How does this compound interact with biological targets in pharmacological studies?

Methodology :

- Enzyme Assays : Screen against serine proteases (e.g., Factor Xa) using fluorogenic substrates. The bicyclic indole core mimics peptide substrates, with IC₅₀ values in the nM range .

- Molecular Docking : Simulate binding modes with AutoDock Vina. The Boc group enhances hydrophobic interactions with enzyme pockets .

- Metabolic Stability : Assess in vitro liver microsome models. The Boc group slows oxidative metabolism compared to unprotected analogs .

Q. How does its reactivity compare to structural analogs?

Comparative Analysis :

| Compound | Key Structural Differences | Reactivity Profile |

|---|---|---|

| Boc-L-Octahydroindole-2-carboxylic acid | Chiral center at C2; lacks methylene groups | Higher enantioselectivity in peptide couplings |

| 2-(Boc)isoindoline-5-carboxylic acid | Non-saturated bicyclic core | Lower thermal stability (decomposes >100°C) |

| Octahydroisoquinoline derivatives | Different ring size (6-membered) | Enhanced solubility in polar solvents |

Mechanistic Insights : The saturated octahydroindole system reduces ring strain, enabling stable intermediate formation in multi-step syntheses .

Q. What strategies mitigate instability during long-term storage?

Methodology :

- Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis. Reconstitute in anhydrous solvents before use .

- Additives : Include antioxidants (e.g., BHT) at 0.01% w/v to inhibit radical degradation .

- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV tracking (λ = 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。